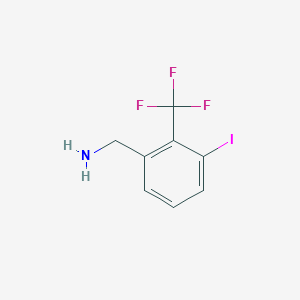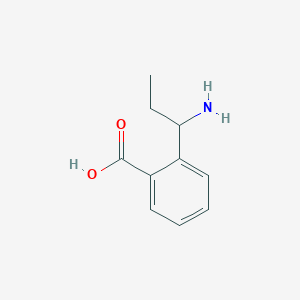
2-(1-Aminopropyl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-aminopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminopropyl)benzoic acid typically involves the reaction of benzoic acid with 1-aminopropane under specific conditions. One common method is the amidation reaction, where benzoic acid is reacted with 1-aminopropane in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-(1-Aminopropyl)benzoic acid may involve a continuous flow process to enhance yield and efficiency. The use of catalysts such as boron trifluoride or aluminum chloride can further improve the reaction rate and selectivity. The product is then purified through crystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminopropyl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Aminomethylbenzoic acid: Similar in structure but with a different substitution pattern, leading to distinct biological activities.
Uniqueness: 2-(1-Aminopropyl)benzoic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(1-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
Clave InChI |
RYWMDKBZWWSZPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
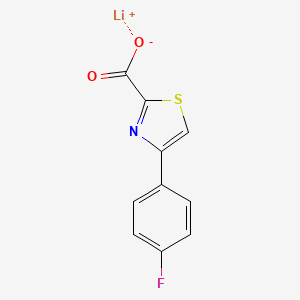
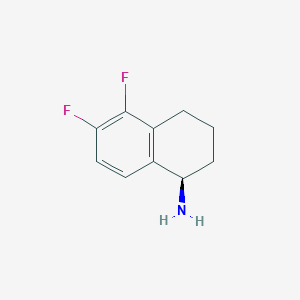
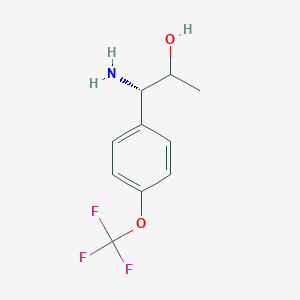

![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
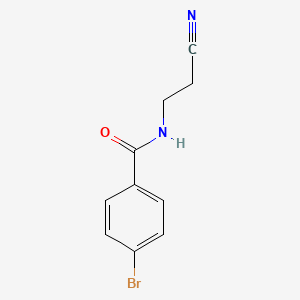
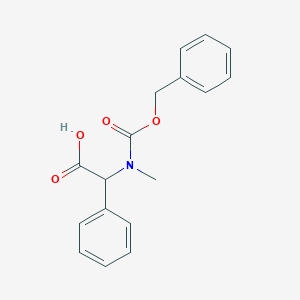
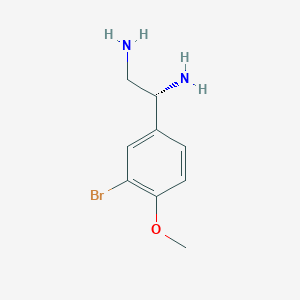
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
![1-[4-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15233679.png)
![(3aS,6aS)-octahydropyrrolo[3,4-b]pyrrol-2-one](/img/structure/B15233681.png)
